molecular formula C20H20N2O3 B7628952 4-(4-methoxyphenoxy)-N-quinolin-8-ylbutanamide

4-(4-methoxyphenoxy)-N-quinolin-8-ylbutanamide

Cat. No.: B7628952
M. Wt: 336.4 g/mol
InChI Key: XBEKWTXYVFHUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenoxy)-N-quinolin-8-ylbutanamide is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. This compound is also known as QNB and has been synthesized using various methods.

Mechanism of Action

QNB has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. QNB has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
QNB has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of inflammatory cytokines. QNB has been shown to cross the blood-brain barrier and has potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

QNB has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and its potential use in the treatment of neurological disorders. However, QNB has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

For QNB research include further studies on its potential applications in drug development, particularly as an anti-cancer agent. Research should also focus on the safety and efficacy of QNB in vivo and its potential use in the treatment of neurological disorders. Additionally, studies should be conducted to determine the optimal dosage and administration of QNB for therapeutic use.

Synthesis Methods

QNB can be synthesized using various methods, including the reaction of 4-(4-methoxyphenoxy)butanoic acid and 8-aminoquinoline in the presence of a coupling agent. Another method involves the reaction of 4-(4-methoxyphenoxy)butanoyl chloride with 8-aminoquinoline in the presence of a base.

Scientific Research Applications

QNB has been studied for its potential applications in drug development, particularly as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. QNB has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.

Properties

IUPAC Name

4-(4-methoxyphenoxy)-N-quinolin-8-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-16-9-11-17(12-10-16)25-14-4-8-19(23)22-18-7-2-5-15-6-3-13-21-20(15)18/h2-3,5-7,9-13H,4,8,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEKWTXYVFHUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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